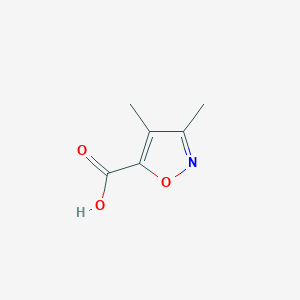
2-chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-4-methylnicotinonitrile
Overview
Description
2-Chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-4-methylnicotinonitrile, also known as CMPyN, is an organic compound with a wide range of applications in scientific research. CMPyN is a versatile compound due to its unique structure, which consists of a chloro-substituted pyrazole ring and a nitrile group. This compound has been studied for its potential use in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
2-chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-4-methylnicotinonitrile has been studied for its potential use in various areas of scientific research, including drug design, biochemistry, and physiology. This compound has been studied as a potential anticonvulsant and as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, this compound has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
The mechanism of action of 2-chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-4-methylnicotinonitrile is still not fully understood. However, it is believed that this compound binds to acetylcholinesterase, which inhibits the enzyme’s activity and thus increases the levels of acetylcholine in the brain. In addition, this compound is believed to interact with other proteins in the brain, which may further modulate its effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound has anticonvulsant activity and can reduce the frequency of seizures in animal models. In addition, this compound has been shown to have anxiolytic effects in animal models, which may be due to its interaction with acetylcholinesterase. This compound has also been shown to affect the expression of various genes involved in the regulation of neurotransmitters, which may further modulate its effects.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-4-methylnicotinonitrile in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments. However, this compound has several limitations as well. This compound has low solubility in water, making it difficult to use in experiments involving aqueous solutions. In addition, this compound has a relatively short half-life, making it difficult to use in experiments that require long-term exposure.
Future Directions
The potential applications of 2-chloro-6-(5-methyl-1H-pyrazol-3-ylamino)-4-methylnicotinonitrile are still being explored. Future research should focus on elucidating the mechanism of action of this compound and exploring its potential therapeutic applications. In addition, further research should be conducted to identify novel methods of synthesizing this compound and to improve its solubility in water. Finally, studies should be conducted to identify the potential toxic effects of this compound and to develop methods of minimizing these effects.
properties
IUPAC Name |
2-chloro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5/c1-6-3-9(15-11(12)8(6)5-13)14-10-4-7(2)16-17-10/h3-4H,1-2H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMXNFQXIDBOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)NC2=NNC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)










![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
![[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3166796.png)
![2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3166799.png)